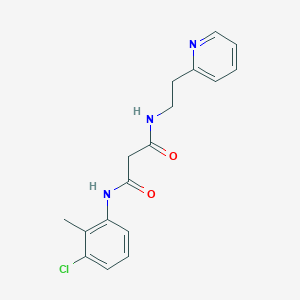![molecular formula C19H19FN4O2 B5907156 N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)
N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide, also known as BF-1, is a novel small-molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound can destabilize oncogenic proteins and induce cancer cell death. Additionally, this compound has been shown to inhibit the activity of another protein called Aurora kinase A, which is involved in cell division and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cancer cell death through apoptosis, a process that involves the programmed cell death of cancer cells. Additionally, this compound can inhibit cancer cell migration and invasion, which are important processes for cancer metastasis. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for HSP90 and Aurora kinase A, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential for combination therapy. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide. One area of interest is the development of more potent and selective analogs of this compound that can overcome its limitations. Another area of interest is the investigation of the mechanisms underlying the synergistic effects of this compound and chemotherapy or radiation therapy. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and infectious diseases, is an area of active research. Finally, the development of new drug delivery systems for this compound may improve its bioavailability and therapeutic efficacy in vivo.
Synthesemethoden
The synthesis of N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide involves a multi-step process, starting with the reaction of 4-fluorobenzoyl chloride with 2-aminomethylbenzimidazole to form 4-fluorobenzamide. This intermediate is then reacted with 3-oxopropylamine to form the final product, this compound. The purity and yield of this compound can be improved by using different purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have demonstrated that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that this compound can significantly reduce tumor growth in mouse models of breast and lung cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[3-[1H-benzimidazol-2-ylmethyl(methyl)amino]-3-oxopropyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-24(12-17-22-15-4-2-3-5-16(15)23-17)18(25)10-11-21-19(26)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWJVZGZJBNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)


![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)


![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5907189.png)
